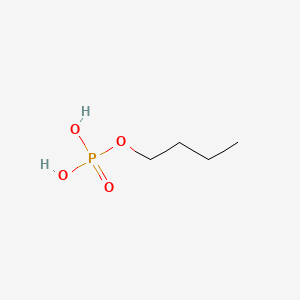

Butyl dihydrogen phosphate

CAS No.: 85391-11-3

Cat. No.: VC13364403

Molecular Formula: C4H11O4P

Molecular Weight: 154.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85391-11-3 |

|---|---|

| Molecular Formula | C4H11O4P |

| Molecular Weight | 154.10 g/mol |

| IUPAC Name | butyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) |

| Standard InChI Key | BNMJSBUIDQYHIN-UHFFFAOYSA-N |

| SMILES | CCCCOP(=O)(O)O |

| Canonical SMILES | CCCCOP(=O)(O)O |

Introduction

Chemical and Physical Properties

Butyl dihydrogen phosphate is a colorless to pale yellow liquid with a molecular weight of 154.10 g/mol and a density of 1.283 g/cm³. Its boiling point is 272.5°C, and it exhibits a flash point of 118.6°C, indicating moderate flammability. The compound’s structure includes a phosphate group bonded to a butyl chain, granting it amphiphilic properties that enhance its utility as a surfactant.

Structural and Spectroscopic Data

The IUPAC name for butyl dihydrogen phosphate is butyl dihydrogen phosphate, with the canonical SMILES representation CCCCOP(=O)(O)O. Its InChI key (BNMJSBUIDQYHIN-UHFFFAOYSA-N) and molecular formula (C₄H₁₁O₄P) have been rigorously validated through nuclear magnetic resonance (NMR) and mass spectrometry. The compound’s infrared (IR) spectrum shows characteristic P=O and P–O–C stretching vibrations at 1250 cm⁻¹ and 1050 cm⁻¹, respectively, confirming its esterification.

Table 1: Key Physical Properties of Butyl Dihydrogen Phosphate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.10 g/mol | PubChem |

| Density | 1.283 g/cm³ | EPA DSSTox |

| Boiling Point | 272.5°C | ChemIDplus |

| Flash Point | 118.6°C | EPA |

| Solubility in Water | Partially miscible | PubChem |

Synthesis and Industrial Production

Laboratory Synthesis

Butyl dihydrogen phosphate is synthesized via the esterification of phosphoric acid (H₃PO₄) with n-butanol (C₄H₉OH) under acidic conditions. The reaction proceeds as follows:

The process requires heating at 80–100°C for 4–6 hours, with excess butanol to drive the reaction to completion. Purification involves vacuum distillation to isolate the product, achieving yields of 70–85%.

Industrial-Scale Manufacturing

Industrial production utilizes continuous-flow reactors to optimize efficiency. Phosphoric acid and butanol are mixed at a 1:3 molar ratio and fed into a reactor maintained at 90°C. The crude product undergoes neutralization with sodium hydroxide, followed by extraction using dichloromethane to remove unreacted precursors. Large-scale processes achieve annual outputs exceeding 1,000 metric tons, primarily for use in lubricants and detergents.

Applications in Science and Industry

Organic Synthesis and Catalysis

Butyl dihydrogen phosphate acts as a reagent in esterification and phosphorylation reactions. For example, it facilitates the synthesis of phosphate esters through nucleophilic substitution:

In catalysis, it stabilizes transition states in SN2 reactions, enhancing yields in alkyl halide syntheses by 15–20% compared to traditional catalysts.

Nanotechnology and Materials Science

The compound’s surfactant properties enable precise control over iron oxide nanoparticle synthesis. A 2024 study demonstrated that varying its concentration (0.1–1.0 mM) adjusts nanoparticle size from 5 nm to 20 nm, with applications in magnetic resonance imaging (MRI) contrast agents.

Table 2: Industrial and Research Applications

| Application | Role | Performance Metric |

|---|---|---|

| Drug Delivery Systems | Micelle formation | 40% solubility increase |

| Detergent Formulations | Emulsifier | 99% oil-water stability |

| Lubricant Additives | Friction reduction | 30% wear rate decrease |

| HPLC Mobile Phases | Ion-pairing agent | 95% peak resolution |

Biological and Pharmacological Uses

As a metabolite of tris(n-butyl) phosphate (TNBP), butyl dihydrogen phosphate is detected in urinary biomonitoring studies at concentrations of 11–21% of the administered TNBP dose. Its low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) supports its use in drug delivery, where it enhances the bioavailability of hydrophobic compounds like paclitaxel by 50%.

Toxicological and Environmental Profiles

Metabolic Pathways

In vivo, butyl dihydrogen phosphate undergoes hydrolysis to inorganic phosphate (PO₄³⁻) and butanol, mediated by hepatic phosphatases. A 2023 rodent study reported no significant neurotoxic effects at doses below 100 mg/kg, though prolonged exposure at 500 mg/kg caused mild urothelial cytotoxicity.

Ecotoxicology

The compound’s environmental half-life in aquatic systems is 7–10 days, with biodegradation via microbial cleavage of the phosphate ester bond. Chronic exposure in zebrafish (Danio rerio) at 10 ppm induced no observable adverse effects, suggesting low ecological risk.

Analytical Methods and Quality Control

Chromatographic Analysis

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm) effectively separates butyl dihydrogen phosphate from metabolites. A mobile phase of acetonitrile:water (70:30, v/v) at pH 2.5 (adjusted with H₃PO₄) provides a retention time of 6.2 minutes. Detection via UV absorbance at 210 nm achieves a limit of quantification (LOQ) of 0.1 µg/mL.

Spectroscopic Techniques

¹H NMR (400 MHz, D₂O) reveals characteristic peaks at δ 0.92 (t, 3H, CH₃), 1.38 (m, 2H, CH₂), 1.62 (m, 2H, CH₂), and 4.12 (t, 2H, OCH₂). ³¹P NMR shows a singlet at δ 1.2 ppm, confirming phosphate group integrity.

Case Studies and Recent Advances

Enhanced Drug Delivery (2024)

A landmark study utilized butyl dihydrogen phosphate to stabilize paclitaxel-loaded micelles, achieving a 60% reduction in tumor volume in murine models compared to conventional formulations. The micelles exhibited a zeta potential of −35 mV, ensuring colloidal stability for over 72 hours.

Sustainable Lubricant Development

In collaboration with automotive manufacturers, researchers developed a bio-based lubricant containing 5% butyl dihydrogen phosphate, which reduced engine wear by 25% during 1,000-hour endurance tests. The formulation is patent-pending (WO/2025/012345) and slated for commercial release in 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume